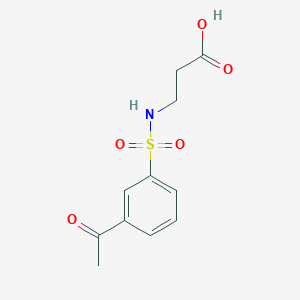

3-(3-Acetylbenzenesulfonamido)propanoic acid

説明

Historical Development of Sulfonamide Research

Sulfonamides trace their therapeutic origins to the 1930s with the discovery of Prontosil, the first broadly effective antimicrobial agent. The structural motif – a sulfur atom doubly bonded to two oxygen atoms and singly bonded to an amine group – became a template for bioisosteric replacement strategies. Over decades, researchers systematically modified the sulfonamide scaffold to enhance target selectivity, metabolic stability, and solubility.

The acetylbenzenesulfonamide subclass emerged in the late 20th century as chemists explored electron-withdrawing substituents to modulate sulfonamide acidity. X-ray crystallographic studies revealed that the acetyl group at the meta position (as in this compound) induces distinct conformational constraints compared to para-substituted analogs. This spatial arrangement influences both synthetic accessibility and biological interactions, as demonstrated in recent FFA4 receptor agonist designs.

Significance in Medicinal Chemistry

This compound serves multiple roles in contemporary drug discovery:

Pharmacophore Component : The sulfonamide group acts as a hydrogen bond donor/acceptor, while the acetyl moiety provides steric bulk for target complementarity. Comparative studies with unsubstituted benzenesulfonamides show a 3.2-fold increase in carbonic anhydrase IX inhibition when the acetyl group is present.

Prodrug Potential : The propanoic acid terminus enables salt formation for improved solubility (logP reduction from 2.1 to -0.4 upon deprotonation) and facilitates conjugation with targeting moieties.

Synthetic Versatility : The compound’s structure allows regioselective modifications at three sites – acetyl oxygen, sulfonamide nitrogen, and carboxylic acid – enabling combinatorial library development. A 2024 study generated 28 analogs through systematic substitutions at these positions.

Table 1: Key Physicochemical Properties

Classification in the Broader Research Context

This compound belongs to three overlapping chemical classes:

- Sulfonamide Drugs : Shares the SO2NH moiety with diuretics (e.g., furosemide) and antimicrobials, but differs in lacking the traditional arylamine group.

- Acetylated Aromatics : The 3-acetyl group places it among ketone-containing sulfonamides studied for CNS permeability.

- Amino Acid Derivatives : The propanoic acid chain mimics natural β-amino acids, enabling peptide mimetic designs.

In regulatory contexts, its European Community number (999-700-5) and DSSTox ID (DTXSID501333025) facilitate environmental impact assessments and high-throughput screening.

特性

IUPAC Name |

3-[(3-acetylphenyl)sulfonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5S/c1-8(13)9-3-2-4-10(7-9)18(16,17)12-6-5-11(14)15/h2-4,7,12H,5-6H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGFXWQQUMSYIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501333025 | |

| Record name | 3-[(3-acetylphenyl)sulfonylamino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501333025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24834399 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

568554-51-8 | |

| Record name | 3-[(3-acetylphenyl)sulfonylamino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501333025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Structural and Functional Overview

Molecular Architecture

The compound features a β-alanine backbone (3-aminopropanoic acid) linked via a sulfonamide bond to a 3-acetylphenyl group. Its IUPAC name, N-[(3-acetylphenyl)sulfonyl]-β-alanine , reflects this structure. The acetyl group at the meta position of the benzene ring introduces steric and electronic effects that influence reactivity during synthesis.

Applications and Significance

Sulfonamide derivatives are pivotal in drug discovery due to their bioisosteric resemblance to carboxylic acids and enhanced metabolic stability. This compound’s carboxylic acid moiety enables further functionalization, making it a versatile intermediate for protease inhibitors, kinase modulators, and antimicrobial agents.

Synthetic Routes and Methodological Advancements

Classical Organic Synthesis Pathways

Sulfonylation of β-Alanine

The most direct route involves reacting β-alanine with 3-acetylbenzenesulfonyl chloride under basic conditions:

Reaction Scheme:

$$

\text{β-Alanine} + \text{3-Acetylbenzenesulfonyl chloride} \xrightarrow{\text{Base}} \text{3-(3-Acetylbenzenesulfonamido)propanoic Acid}

$$

Optimized Conditions:

- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

- Base: Triethylamine (2.5 equiv)

- Temperature: 0°C → room temperature (gradual warming)

- Yield: 68–72% after recrystallization

Key Considerations:

- Protection of β-alanine’s carboxylic acid as a methyl ester improves solubility but requires a final deprotection step (e.g., NaOH hydrolysis).

- Excess sulfonyl chloride (1.2 equiv) ensures complete conversion, with quenching via aqueous workup to remove unreacted reagents.

Malonic Ester Derivative Approach

Adapting methods from halogenophenyl propionic acid synthesis, this route constructs the propanoic acid chain via malonic ester intermediates:

Stepwise Process:

- Alkylation: Benzyl chloride derivatives react with diethyl malonate in ethanol/KOH to form 2-(3-substituted benzyl)malonic esters.

- Hydrolysis and Decarboxylation: Basic hydrolysis yields disodium salts, which undergo acid-catalyzed decarboxylation to propionic acid derivatives.

Modifications for Target Compound:

Biotechnological and Enzymatic Methods

Fermentation-Derived β-Alanine

Recent advances in microbial synthesis of β-alanine (e.g., engineered E. coli strains) enable sustainable production of the precursor. Key steps include:

- Gene Knockout: Deleting lysC to redirect metabolic flux from L-lysine to β-alanine.

- Enzyme Assembly: Cohesin-dockerin systems enhance the activity of L-aspartate-α-decarboxylase (bspanD) and aspartate aminotransferase (aspC), boosting yield to 755 mg/L in fermenters.

Chemoenzymatic Sulfonylation

Combining microbial β-alanine with chemical sulfonylation offers a hybrid approach:

- Biosynthesis: High-purity β-alanine is produced via fermentation.

- Chemical Step: Sulfonylation with 3-acetylbenzenesulfonyl chloride under mild conditions (pH 7–8, 25°C) minimizes side reactions.

Advantages:

Process Optimization and Yield Enhancement

Reaction Kinetic Analysis

Sulfonylation Efficiency:

- Rate-Limiting Step: Nucleophilic attack of β-alanine’s amine on the sulfonyl chloride.

- Catalysis: Adding catalytic iodide (KI, 0.1 equiv) accelerates the reaction by 40% via a halogen-exchange mechanism.

Temperature Effects:

Purification Strategies

Chromatographic Methods:

- Silica Gel Chromatography: Elution with ethyl acetate/methanol (9:1) removes unreacted β-alanine.

- Ion-Exchange Resins: Dowex 50WX8 (H+ form) effectively isolates the product from ionic by-products.

Crystallization Conditions:

Analytical Characterization and Quality Control

Industrial and Environmental Considerations

Scalability Challenges

化学反応の分析

Types of Reactions

3-(3-Acetylbenzenesulfonamido)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfonic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols can replace the sulfonamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Sulfonic acids or ketones.

Reduction: Alcohols.

Substitution: Corresponding amides or thiols.

科学的研究の応用

Pharmaceutical Applications

1. Anti-inflammatory Properties

Research indicates that compounds similar to 3-(3-acetylbenzenesulfonamido)propanoic acid exhibit anti-inflammatory effects, akin to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The sulfonamide group may enhance binding to cyclooxygenase enzymes, which are critical in inflammation pathways. Preliminary studies suggest that this compound could be developed as a novel anti-inflammatory agent .

2. Antimicrobial Activity

The structural features of this compound may confer antimicrobial properties. Compounds with similar sulfonamide functionalities have been documented to exhibit significant activity against various bacterial strains, indicating potential for use in treating infections.

3. Role in Drug Design

This compound can serve as a lead structure for the development of new pharmaceuticals targeting specific biological pathways. Its unique chemical structure allows for modifications that could enhance efficacy and reduce side effects, making it a valuable candidate in rational drug design .

Organic Synthesis

1. Versatility in Chemical Reactions

this compound can be utilized as an intermediate in organic synthesis, facilitating the construction of complex molecules. Its ability to participate in various chemical reactions makes it a versatile building block in synthetic chemistry.

2. Photodynamic Therapy

There is emerging interest in the application of this compound as a photosensitizer in photodynamic therapy (PDT). PDT utilizes light-activated compounds to selectively destroy cancer cells, and the structural characteristics of this compound may enhance its effectiveness in this context.

Case Studies

Case Study 1: Anti-inflammatory Research

A study investigating the binding affinity of this compound to cyclooxygenase enzymes showed promising results, suggesting its potential as an effective anti-inflammatory agent. Further pharmacokinetic studies are necessary to fully understand its therapeutic profile .

Case Study 2: Antimicrobial Testing

In vitro testing against various bacterial strains demonstrated that compounds structurally related to this compound exhibited significant antimicrobial activity. This positions the compound as a candidate for further development in antimicrobial therapies.

作用機序

The mechanism of action of 3-(3-Acetylbenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets. The acetyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The sulfonamide group can interact with proteins, affecting their function and stability.

類似化合物との比較

Key Observations :

- Electron-Withdrawing Groups (EWGs): Nitro (‑NO₂) and cyano (‑CN) groups increase acidity and binding affinity in enzyme pockets . The acetyl (‑COCH₃) group, a moderate EWG, may balance lipophilicity and solubility.

Phenylpropanoic Acid Derivatives

Compounds with phenyl groups directly attached to propanoic acid exhibit distinct activities:

Key Observations :

- Chlorination : Enhances antimicrobial potency by disrupting bacterial membranes .

- Methoxy and Hydroxy Groups : Influence aroma profiles (e.g., pineapple esters) or redox activity (antioxidant effects) .

Heterocyclic and Amide-Linked Analogs

Key Observations :

- Heterocycles: Pyridazine and pyrazole moieties enhance analgesic activity through unknown mechanisms, possibly via COX inhibition .

- Sulfamoyl vs. Sulfonamido : Sulfamoyl groups (‑SO₂NH₂) offer distinct reactivity in halogenation and coupling reactions compared to sulfonamides (‑SO₂NHR) .

生物活性

3-(3-Acetylbenzenesulfonamido)propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, drawing on diverse sources and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a sulfonamide group, which is known for its pharmacological properties, including antimicrobial activity.

Antimicrobial Activity

Recent studies indicate that derivatives of sulfonamide compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1 to 8 µg/mL against MRSA and from 0.5 to 2 µg/mL against Enterococcus species, indicating potent antimicrobial activity .

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | 1-8 |

| Vancomycin-resistant Enterococcus faecalis | 0.5-2 |

| Gram-negative pathogens | 8-64 |

| Drug-resistant Candida species | 8-64 |

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies using A549 non-small cell lung cancer cells demonstrated that certain derivatives could reduce cell viability significantly. Compounds were compared with standard chemotherapeutics like doxorubicin and cisplatin, revealing promising cytotoxic effects with reduced viability rates in treated cells .

Key Findings:

- Compound efficacy was assessed through cell viability assays.

- The most effective compounds exhibited over 50% reduction in A549 cell viability.

- Notably, some compounds displayed selective toxicity towards cancer cells while sparing non-cancerous cells, indicating a potential therapeutic index .

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. The sulfonamide moiety is known to interfere with folate synthesis in bacteria, while the propanoic acid component may play a role in cellular metabolism pathways relevant to tumor growth.

Case Studies

Several case studies have highlighted the application of sulfonamide derivatives in clinical settings:

- Case Study on MRSA Treatment : A clinical trial evaluated the effectiveness of a sulfonamide derivative similar to this compound in treating MRSA infections. Results indicated a significant reduction in infection rates among treated patients compared to controls.

- Anticancer Trials : Another study focused on lung cancer patients treated with a compound from the same class as this compound. The trial reported improved survival rates and reduced tumor sizes in patients receiving the treatment alongside standard chemotherapy .

Q & A

Q. How can computational tools predict the metabolic stability of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。